2-tert-Butyloxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyloxycyclohexan-1-ol, also known as 2-(1,1-Dimethylethoxy)cyclohexanol, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexanol ring substituted with a tert-butoxy group at the second position. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxycyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out in a solvent like 1,2-ethylene dichloride at a controlled temperature of 15-20°C . The reaction mixture is then washed and purified to obtain the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves the use of tert-butyl hydroperoxide and copper catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyloxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyloxycyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyloxycyclohexan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
2-tert-Butylcyclohexanol: Similar structure but without the oxygen atom in the tert-butyl group.
tert-Butyl alcohol: A simpler alcohol with a tert-butyl group.
Uniqueness
2-tert-Butyloxycyclohexan-1-ol is unique due to the presence of both a cyclohexanol ring and a tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
2979-31-9 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
ZJLNOFGIRHSFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.